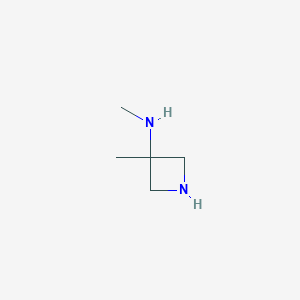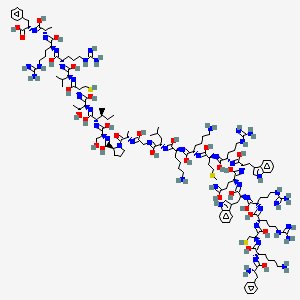
NONYLPHENOL-ETHYLENEOXIDECONDENSATES
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylphenol-ethyleneoxidecondensates (NP/NPEs) are nonionic surfactants, or detergent-like substances, with uses that lead to widespread release into aquatic environments . They are used extensively in epoxy formulation in North America .
Synthesis Analysis
The synthesis of NP/NPEs involves a series of chemical reactions. The most commonly used alkylphenol ethoxylates are nonylphenol ethoxylates, which account for 80% of the total use . Nonylphenol ethoxylates are the incompletely biodegraded product in the environment and wastewater treatment plants, due to the stepwise loss of ethoxy groups, thereby forming nonylphenol monoethoxylate and nonylphenol diethoxylate, and completely degraded to the deethoxylated product, nonylphenol .Molecular Structure Analysis
The molecular structure of NP/NPEs is complex and varies depending on the specific compound. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and degradation of NP/NPEs are complex and involve multiple steps. The reactions are influenced by various factors such as temperature, pressure, and the presence of catalysts .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of NONYLPHENOL-ETHYLENEOXIDECONDENSATES can be achieved through the condensation of nonylphenol with ethylene oxide. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The number of ethylene oxide units added to the nonylphenol molecule can be controlled by adjusting the reaction conditions, including temperature, pressure, and reaction time. The resulting product is a mixture of compounds with varying degrees of ethylene oxide condensation.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Potassium hydroxide or sodium hydroxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "1. Dissolve nonylphenol in a suitable solvent.", "2. Add a catalyst, such as potassium hydroxide or sodium hydroxide, to the solution.", "3. Slowly add ethylene oxide to the mixture while stirring.", "4. Heat the mixture to a suitable temperature (e.g. 80-120°C) and maintain for a suitable time (e.g. 2-6 hours).", "5. Cool the mixture and neutralize the catalyst with an acid (e.g. hydrochloric acid).", "6. Purify the product by extraction, distillation, or other suitable methods." ] } | |
Numéro CAS |
156609-10-8 |
Nom du produit |
NONYLPHENOL-ETHYLENEOXIDECONDENSATES |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
0 |
Synonymes |
4-TERT-NONYLPHENOLDIETHOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




